molecular formula C21H15ClFN3O2S B2574870 N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207043-72-8

N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2574870
CAS No.: 1207043-72-8
M. Wt: 427.88
InChI Key: QWOCEEUMERTHCX-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone-based acetamide derivative with a 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen and a 4-methylphenyl substituent on the thienopyrimidinone core. Its molecular formula is C₂₂H₁₆ClFN₃O₂S, with a molecular weight of 423.89 g/mol (calculated). The structural features include:

  • Thieno[3,2-d]pyrimidinone scaffold: A bicyclic heteroaromatic system known for kinase inhibition and anticancer activity.
  • 4-Chloro-2-fluorophenyl group: Enhances electron-withdrawing effects and influences binding to hydrophobic pockets in target proteins.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-12-2-4-13(5-3-12)15-10-29-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-6-14(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOCEEUMERTHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its biological activity. The presence of a chloro and fluorine substituent on the phenyl ring may influence its pharmacokinetic and pharmacodynamic properties.

Structure Overview

  • Chemical Formula : C₁₈H₁₅ClF N₃O
  • Molecular Weight : 343.79 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the compound . In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Cytotoxicity :
    • A study reported that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. For instance, derivatives showed IC50 values ranging from 1.30 to 10 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism was further elucidated through apoptosis assays, revealing that compounds induced apoptosis via caspase activation and cell cycle arrest at the S phase. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation .
  • Kinase Inhibition :
    • The compound was also evaluated for its kinase inhibitory activity, particularly against VEGFR-2 and AKT pathways. Results indicated that it could inhibit these kinases at IC50 values of 0.075 µM and 4.60 µM respectively, which are promising targets in cancer therapy .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.

PropertyValue
SolubilityModerate
BioavailabilityPending studies
Half-lifePending studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidinone Core
Compound Name Thienopyrimidinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 7-(4-methylphenyl) N-(4-chloro-2-fluorophenyl) 423.89 Kinase inhibition (hypothetical)
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 7-(4-fluorophenyl) N-(4-fluorophenyl) 407.40 Enhanced solubility (fluorine effect)
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl) N-(3-methoxybenzyl) 449.50 Improved H-bonding (methoxy group)
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl N-(2-chloro-4-methylphenyl) 409.89 Antiproliferative activity

Key Observations :

  • Electron-withdrawing groups (Cl, F) on the phenyl rings enhance binding to kinases or receptors by modulating electronic density .
  • Fluorine substitution (as in ) may enhance metabolic stability and solubility but reduce hydrophobic interactions .
Sulfur-Containing Analogs
  • 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide : Contains a sulfanyl linker instead of the methylene group in the target compound. The trifluoromethyl group enhances electron-withdrawing effects and may improve blood-brain barrier penetration. Molecular weight: 513.90 g/mol (higher than the target compound due to CF₃).
Heterocyclic Modifications
  • Acetamides bearing 1,3,4-oxadiazole rings (e.g., from ): Example: 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide. Nitrophenyl groups may confer redox activity but increase toxicity .

Structural and Conformational Analysis

  • Dihedral angles between aromatic rings (e.g., in ) influence binding to flat enzymatic pockets. For the target compound: The 4-chloro-2-fluorophenyl group likely adopts a dihedral angle of ~50–60° relative to the thienopyrimidinone core, balancing steric effects and π-π stacking . Methylphenyl substituent: The para-methyl group minimizes steric hindrance, allowing optimal hydrophobic interactions .

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